2-[(2-Chlorophenyl)methyl]propanedioic acid
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Overview
Description
2-[(2-Chlorophenyl)methyl]propanedioic acid is an organic compound with the molecular formula C10H9ClO4 It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 2-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methyl]propanedioic acid typically involves the reaction of 2-chlorobenzyl bromide with dimethyl malonate. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution of the bromide by the malonate anion. The resulting intermediate is then hydrolyzed and decarboxylated to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve optimized reaction conditions to increase yield and reduce costs. This can include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
2-[(2-Chlorophenyl)methyl]propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methyl]propanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with metabolic pathways.
Comparison with Similar Compounds
2-[(2-Chlorophenyl)methyl]propanedioic acid can be compared with other similar compounds, such as:
2-[(2-Bromophenyl)methyl]propanedioic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-[(2-Fluorophenyl)methyl]propanedioic acid: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
2-[(2-Methylphenyl)methyl]propanedioic acid: The methyl group can influence the compound’s hydrophobicity and its ability to interact with enzymes and receptors.
Each of these compounds has unique properties that can be exploited for different applications, highlighting the versatility and importance of this compound in scientific research and industry.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]propanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15/h1-4,7H,5H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQGBHMXXFRHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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